4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features multiple benzodioxole groups. Compounds with benzodioxole groups are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of benzodioxole groups. Common synthetic routes may include:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Benzodioxole Groups: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach benzodioxole groups to the core structure.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions can occur at various positions on the benzodioxole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with benzodioxole groups are often investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications may include the development of new drugs targeting specific enzymes or receptors, leveraging the unique structural features of the compound.
Industry
In industry, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its multiple benzodioxole groups and the specific arrangement of these groups around the pyrrol-2-one core. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H21NO10 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(1,3-benzodioxol-5-ylmethyl)-5-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H21NO10/c1-33-21-8-16(9-22-27(21)39-13-38-22)24-23(25(30)15-3-5-18-20(7-15)37-12-35-18)26(31)28(32)29(24)10-14-2-4-17-19(6-14)36-11-34-17/h2-9,24,30H,10-13H2,1H3/b25-23+ |
InChI Key |
NWAVBSBFYALHKO-WJTDDFOZSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)C3/C(=C(/C4=CC5=C(C=C4)OCO5)\O)/C(=O)C(=O)N3CC6=CC7=C(C=C6)OCO7 |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C(=C(C4=CC5=C(C=C4)OCO5)O)C(=O)C(=O)N3CC6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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